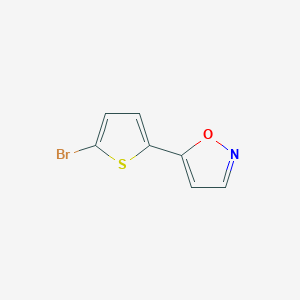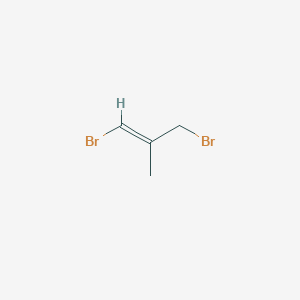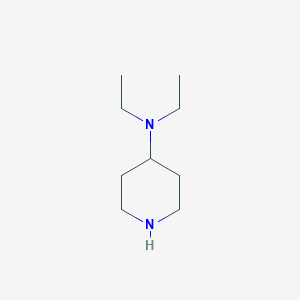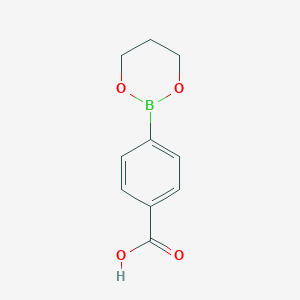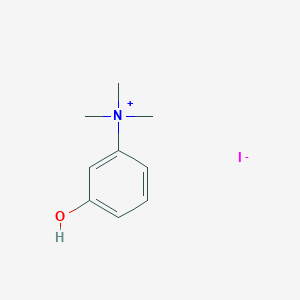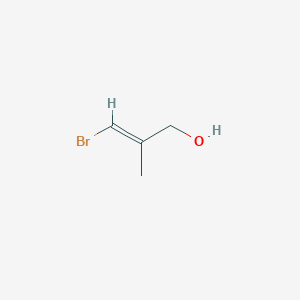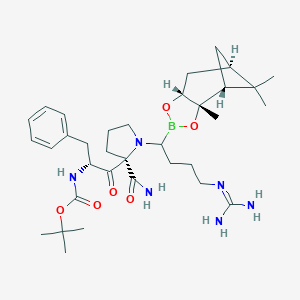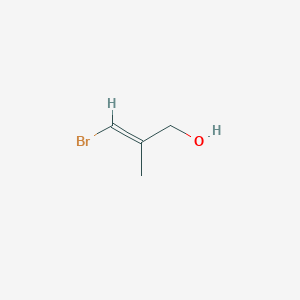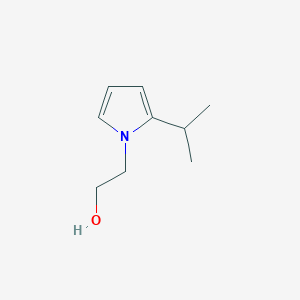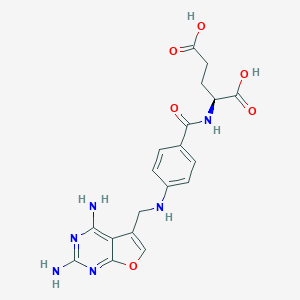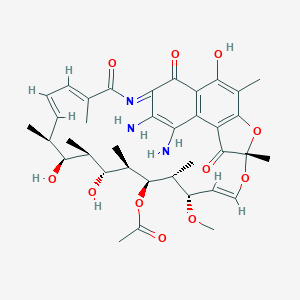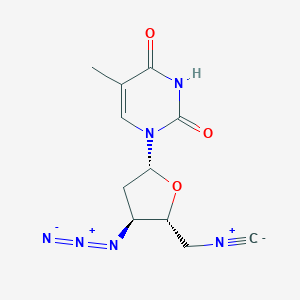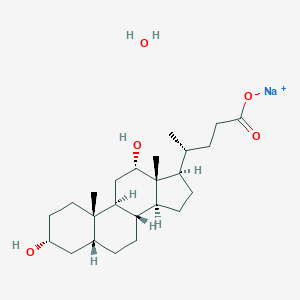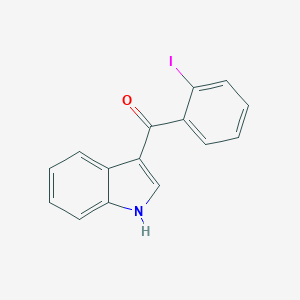![molecular formula C13H15IN2O2 B141802 acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- CAS No. 140671-15-4](/img/structure/B141802.png)
acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized using a specific method and has a unique mechanism of action that makes it useful for various biochemical and physiological studies. In
Mécanisme D'action
The mechanism of action of acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- is not fully understood. However, it is thought to work by inducing apoptosis in cancer cells through the activation of caspase-dependent pathways. It may also act as a fluorescent probe by binding to specific proteins and molecules, allowing for imaging studies.
Effets Biochimiques Et Physiologiques
Acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as protect against oxidative stress and inflammation in the brain. Additionally, it has been shown to selectively bind to specific proteins and molecules, making it useful for imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- for lab experiments is its high purity and yield. This makes it suitable for large-scale production and ensures consistent results. Additionally, its unique mechanism of action and biochemical and physiological effects make it useful for a wide range of studies. However, one limitation is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are many potential future directions for the study of acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-. One direction is to further explore its potential as a cancer therapy, particularly in combination with other treatments. Another direction is to study its potential use as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to better understand its mechanism of action and to develop more efficient synthesis methods. Overall, acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- has great potential for scientific research and could lead to important breakthroughs in various fields.
Méthodes De Synthèse
Acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- is synthesized using a multi-step process. The first step involves the synthesis of 2-iodo-5-methoxy-1H-indole-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is reacted with N-(2-aminoethyl)acetamide to yield the final product. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
Acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- has a wide range of potential applications in scientific research. It has been studied for its role in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been used as a fluorescent probe for imaging studies, as it can selectively bind to specific proteins and molecules. It has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
140671-15-4 |
|---|---|
Nom du produit |
acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- |
Formule moléculaire |
C13H15IN2O2 |
Poids moléculaire |
356.17 g/mol |
Nom IUPAC |
N-[2-(2-(125I)iodanyl-5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17)/i14-2 |
Clé InChI |
FJDDSMSDZHURBJ-XSBOKVBDSA-N |
SMILES isomérique |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)[125I] |
SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I |
SMILES canonique |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I |
Synonymes |
acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



